molecular formula C11H12N4O2S B3405682 ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate CAS No. 13980-78-4

ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate

Cat. No. B3405682
CAS RN: 13980-78-4
M. Wt: 264.31 g/mol
InChI Key: ZZEPFFJCNRUHDM-UHFFFAOYSA-N
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Description

Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole-based thioester that has been synthesized using different methods.

Scientific Research Applications

Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate has potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antibacterial and antifungal activities. Therefore, it can be used as a starting material for the synthesis of new drugs for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Therefore, the inhibition of COX enzymes by ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate leads to a reduction in the inflammatory response.

Biochemical And Physiological Effects

Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate has been shown to possess several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, it has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods. Additionally, it has been shown to possess several biological activities, which make it a promising starting material for the synthesis of new drugs.
However, there are also some limitations associated with the use of ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to use in aqueous-based experiments. Additionally, its stability under different experimental conditions needs to be evaluated.

Future Directions

There are several future directions for the research on ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate. One of the most promising directions is the synthesis of new derivatives of this compound with improved biological activities. Another direction is the evaluation of the stability of this compound under different experimental conditions. Additionally, the mechanism of action of this compound needs to be further investigated to fully understand its biological activities. Finally, the pharmacokinetics and pharmacodynamics of this compound need to be evaluated to determine its potential as a drug candidate.

properties

IUPAC Name

ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-2-17-10(16)8-18-11-12-13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEPFFJCNRUHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353132
Record name F0835-0010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate

CAS RN

13980-78-4
Record name Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F0835-0010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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